1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a trifluoromethyl group, and a thienopyrazole core
Preparation Methods
The synthesis of 1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable amine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Construction of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor to form the thienopyrazole ring system.
Final Coupling Reaction: The final step involves coupling the pyrrole and thienopyrazole intermediates under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thienopyrazole rings, using electrophilic or nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-METHYL-N~5~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole-2-carboxamide: This compound shares the pyrrole ring but lacks the thienopyrazole core and trifluoromethyl group.
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide: This compound contains the trifluoromethyl group and pyrazole ring but lacks the pyrrole and thienopyrazole components.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: This compound includes the thienopyrazole core and trifluoromethyl group but lacks the pyrrole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c1-12(13-5-7-14(8-6-13)27-9-3-4-10-27)24-18(28)16-11-15-17(20(21,22)23)25-26(2)19(15)29-16/h3-12H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWDARWYMPCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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